

Sophoricoside: A Comprehensive Review of its Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sophoricoside

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoricoside, an isoflavone glycoside primarily isolated from the dried fruit of *Sophora japonica* L., has emerged as a promising natural compound with a wide spectrum of pharmacological activities.^{[1][2]} Its therapeutic potential spans across anti-inflammatory, anti-cancer, antioxidant, and metabolic regulatory effects, making it a subject of intensive research in drug discovery and development.^{[3][4]} This technical guide provides a comprehensive literature review of the bioactivity of **sophoricoside**, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms, particularly the NF- κ B and AMPK/mTOR signaling pathways.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data on the bioactivity of **sophoricoside** from various studies, providing a comparative overview for researchers.

Table 1: Anti-inflammatory Activity of Sophoricoside

Bioassay	Model System	Parameter	Result	Reference
Cyclooxygenase-2 (COX-2) Inhibition	In vitro enzymatic assay	IC50	3.3 μ M	[5]
Carrageenan-induced paw edema	Mice	Oral administration	>100 mg/kg showed significant reduction	[5]
Carrageenan-induced paw edema	Mice	Intravenous injection	>10 mg/kg showed significant reduction	[5]
Histamine release	Phorbol 12-myristate 13-acetate plus calcium ionophore A23187 (PMACI)-induced in HMC-1 cells	Inhibition Rate (at 50 μ M)	30.24%	[6]
TNF- α production	PMACI-induced in HMC-1 cells	Inhibition Rate (at 50 μ M)	31.42%	[6]
IL-8 production	PMACI-induced in HMC-1 cells	Inhibition Rate (at 50 μ M)	43.43%	[6]
IL-6 production	PMACI-induced in HMC-1 cells	Inhibition Rate (at 50 μ M)	34.24%	[6]
Contact Dermatitis	2,4-dinitrochlorobenzene-induced in mice	Amelioration (at 3 and 10 mg/kg)	50-70%	[7]

Table 2: Metabolic Regulatory Effects of Sophoricoside

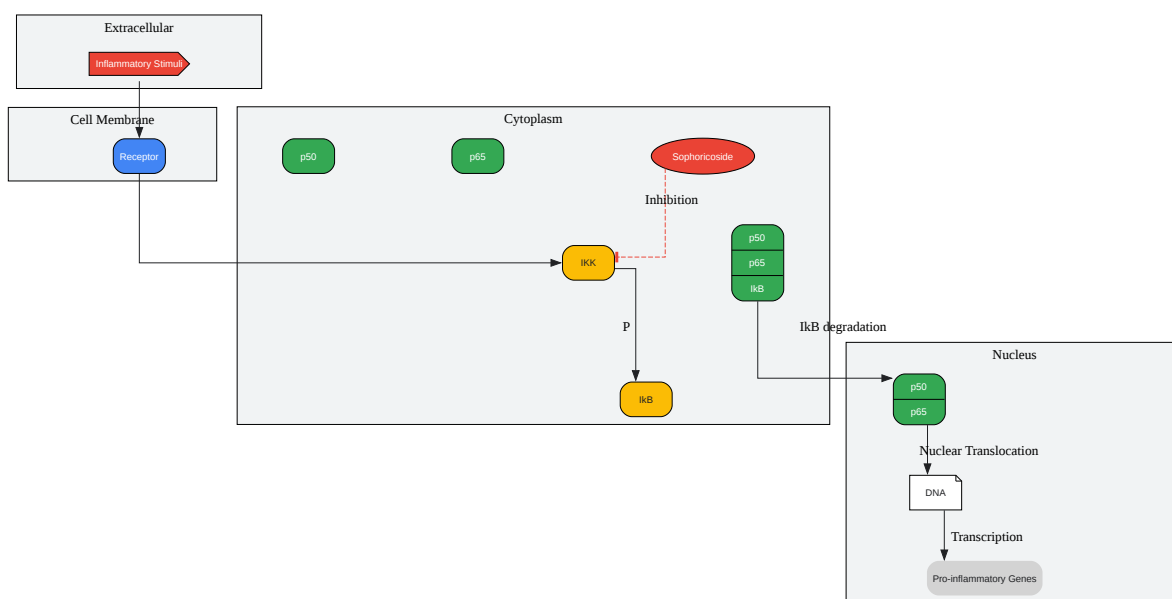
Bioassay	Model System	Parameter	Dosage/Concentration	Result	Reference
Postprandial hyperglycemia	Starch-loaded C57BL6/J mice	Blood glucose reduction at 1h	50 mg/kg	26.49%	[8]
100 mg/kg	32.67%	[8]			
200 mg/kg	39.34%	[8]			
α -amylase inhibition	Rat intestines	IC50	110 μ M	[8]	
Glucose uptake	C2C12 myotubes	-	1, 5, 10 μ M	Dose-dependent increase	[8][9]
Lipid accumulation	HepG2 cells	-	1-10 μ M	Dose-dependent inhibition	[10]

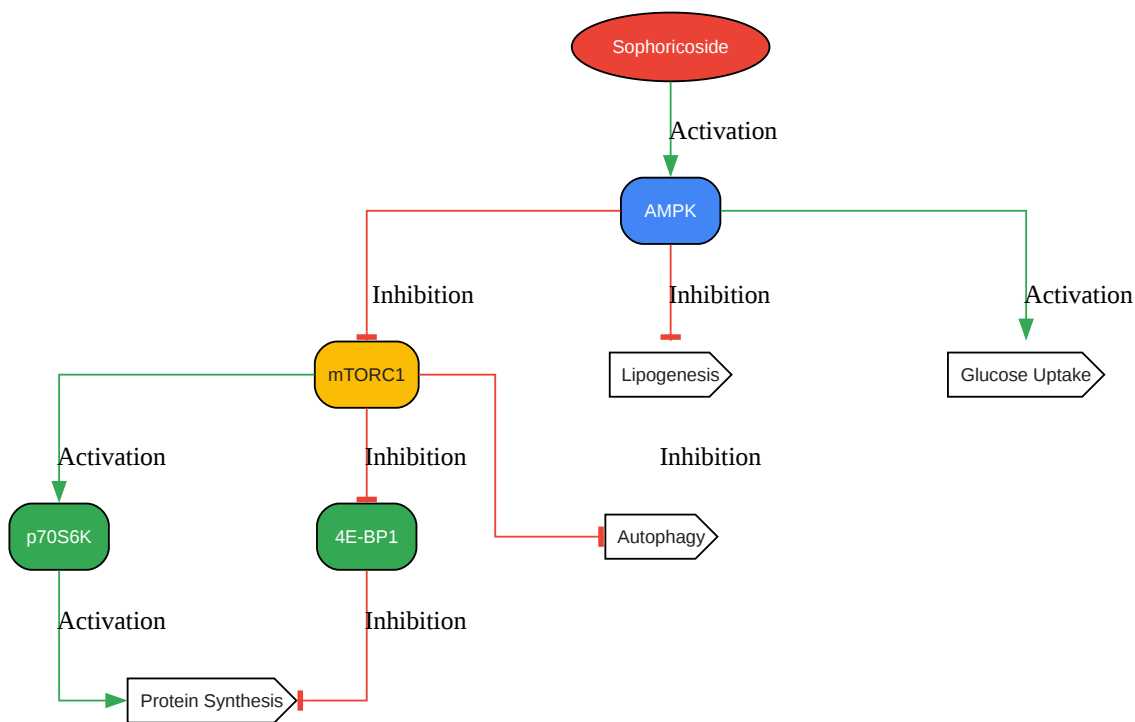
Signaling Pathways Modulated by Sophoricoside

Sophoricoside exerts its diverse biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of **sophoricoside**.

Anti-inflammatory Signaling Pathway

Sophoricoside has been shown to inhibit the NF- κ B signaling pathway, a critical regulator of inflammation.[2][7] By preventing the nuclear translocation of NF- κ B, **sophoricoside** suppresses the expression of pro-inflammatory cytokines and enzymes.





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- To cite this document: BenchChem. [Sophoricoside: A Comprehensive Review of its Bioactivity and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7754667#comprehensive-literature-review-of-sophoricoside-bioactivity]

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